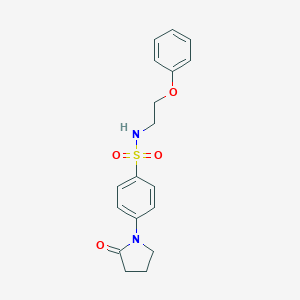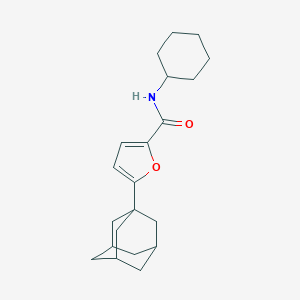
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. This compound is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the body.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other stress hormones on the body. By blocking these receptors, 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol can reduce the effects of stress on the body, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol has been shown to have several biochemical and physiological effects. It can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it can reduce the replication of viruses by inhibiting viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of blocking these receptors without interfering with other signaling pathways in the body. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for research on 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol. One direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol involves several steps. The first step is the synthesis of 1,2,3,4-tetrahydrocarbazole, which can be achieved through a variety of methods such as catalytic hydrogenation or cyclization of appropriate precursors. The second step involves the reaction of 1,2,3,4-tetrahydrocarbazole with 4-toluidine to form 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol. This reaction can be carried out using appropriate reagents and solvents under controlled conditions.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propiedades
Fórmula molecular |
C22H26N2O |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H26N2O/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2,4,6,8,10-13,18,23,25H,3,5,7,9,14-15H2,1H3 |
Clave InChI |
XIDFVJFDFPMONH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O |
SMILES canónico |
CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
